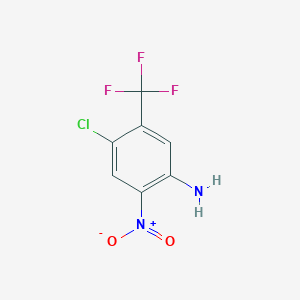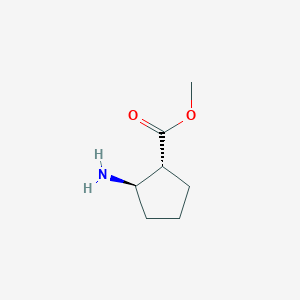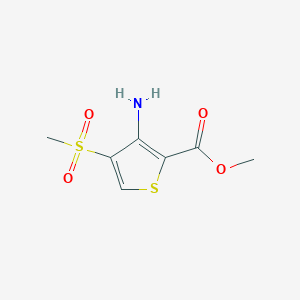
4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The trifluoromethyl group, which is present in both “4-Chloro-2-nitro-5-(trifluoromethyl)aniline” and “5-Amino-2-chloro-4-nitrobenzotrifluoride”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making it a valuable component in drug design .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from these compounds, are used extensively in the agrochemical industry . They are used in the protection of crops from pests .
Synthesis of Other Compounds
“4-Chloro-2-nitro-5-(trifluoromethyl)aniline” has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol . Similarly, “5-Amino-2-chloro-4-nitrobenzotrifluoride” can be used as a building block in the synthesis of other complex organic compounds .
Material Science Applications
Compounds like “5-Amino-2-chloro-4-nitrobenzotrifluoride” can be used in the development of new materials with desirable properties . These materials can have applications in various fields including nonlinear optics, dielectric, piezoelectric, pyroelectric, and ferroelectric .
Nonlinear Optical Applications
Certain derivatives of these compounds can be used in nonlinear optical (NLO) applications . They can be used in the development of high-power laser applications .
Optical Limiting Applications
These compounds can also be used in optical limiting applications . This involves controlling the transmission of light in order to protect optical sensors from damage .
Wirkmechanismus
Target of Action:
These nerves produce calcitonin gene-related peptide (CGRP), which acts as a neurotransmitter and plays a role in pain perception .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKRQSGSZHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372203 | |
| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
CAS RN |
167415-22-7 | |
| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167415-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)



![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)
